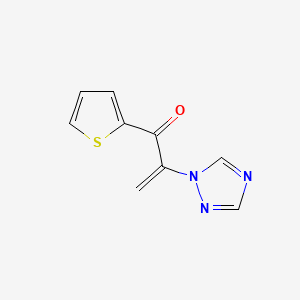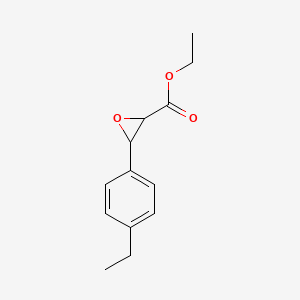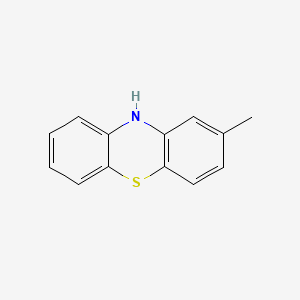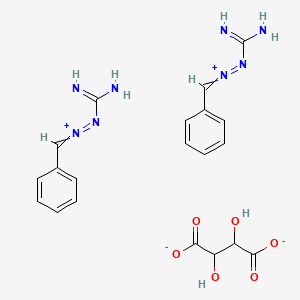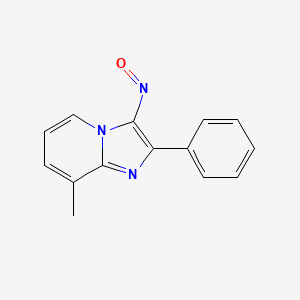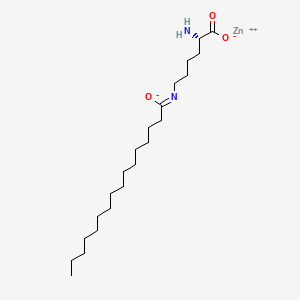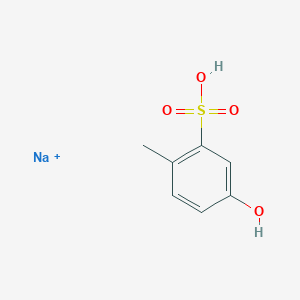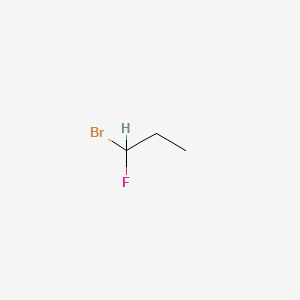
trans-p-(4-Heptylcyclohexyl)phenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-p-(4-Heptylcyclohexyl)phenetole: is an organic compound with the molecular formula C21H34O It is a derivative of phenetole, where the phenyl group is substituted with a heptylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-p-(4-Heptylcyclohexyl)phenetole typically involves the following steps:
Cyclohexylation: The initial step involves the cyclohexylation of a heptyl group to form 4-heptylcyclohexyl.
Ethereal Substitution: The cyclohexylated product is then subjected to an ethereal substitution reaction with phenetole under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
High-Pressure Reactors: Employing high-pressure reactors to ensure efficient and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trans-p-(4-Heptylcyclohexyl)phenetole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the phenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Liquid Crystals: Trans-p-(4-Heptylcyclohexyl)phenetole is used in the synthesis of liquid crystals due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Membrane Studies: The compound is used in studies related to cell membrane dynamics and interactions.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-p-(4-Heptylcyclohexyl)phenetole involves its interaction with molecular targets such as cell membranes and proteins. The heptylcyclohexyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
- Trans-p-(4-Pentylcyclohexyl)phenetole
- Trans-p-(4-Hexylcyclohexyl)phenetole
- Trans-p-(4-Octylcyclohexyl)phenetole
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the cyclohexyl group.
- Unique Properties: Trans-p-(4-Heptylcyclohexyl)phenetole has a heptyl chain, which provides a balance between hydrophobicity and structural stability, making it suitable for specific applications in liquid crystals and membrane studies.
Propriétés
Numéro CAS |
84540-33-0 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-ethoxy-4-(4-heptylcyclohexyl)benzene |
InChI |
InChI=1S/C21H34O/c1-3-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-4-2/h14-19H,3-13H2,1-2H3 |
Clé InChI |
YZIKHUQFVVONNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
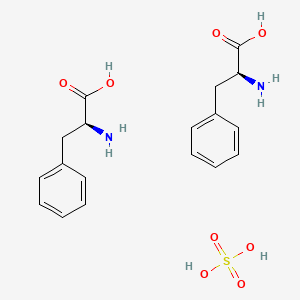
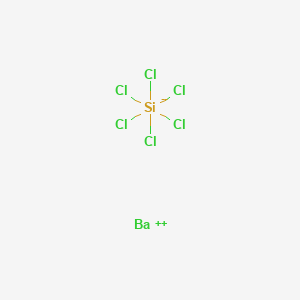
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
